molecular formula C16H25N3O2 B1507964 tert-butyl 2-cyclopentyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 949922-59-2

tert-butyl 2-cyclopentyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B1507964
CAS No.: 949922-59-2
M. Wt: 291.39 g/mol
InChI Key: OMRKGHAPVIDQEH-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyclopentyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a privileged chemical scaffold in medicinal chemistry, extensively utilized in the design and synthesis of potent kinase inhibitors. This bicyclic system, featuring a pyrazolopyridine core, serves as a versatile synthetic intermediate that can be functionalized to target a wide range of kinases. Its primary research value lies in the development of therapeutics for oncology, where it forms the structural basis for inhibitors targeting crucial signaling pathways. For instance, this specific scaffold is a key precursor in the synthesis of advanced compounds targeting Cyclin-Dependent Kinases (CDKs) and CDC-Like Kinases (CLKs), which are pivotal regulators of the cell cycle and RNA splicing, respectively. Inhibitors derived from this scaffold have demonstrated significant anti-proliferative activity against various cancer cell lines by inducing cell cycle arrest and promoting apoptosis . The tert-butyloxycarbonyl (Boc) protecting group is a critical feature, enabling straightforward deprotection to reveal a secondary amine that is essential for forming hydrogen bond interactions with the kinase's hinge region in the ATP-binding pocket. Ongoing research explores its application in targeting splicing factor kinases to modulate aberrant RNA splicing in cancer, as well as its potential in inflammatory and neurodegenerative disease research. This compound is an indispensable tool for researchers engaged in hit-to-lead optimization and structure-activity relationship (SAR) studies aimed at developing novel, selective kinase-targeted agents.

Properties

IUPAC Name

tert-butyl 2-cyclopentyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-9-8-14-12(10-18)11-19(17-14)13-6-4-5-7-13/h11,13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRKGHAPVIDQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN(C=C2C1)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80723467
Record name tert-Butyl 2-cyclopentyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949922-59-2
Record name tert-Butyl 2-cyclopentyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-butyl 2-cyclopentyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H25N3O2C_{16}H_{25}N_{3}O_{2} and a molecular weight of 291.39 g/mol. Its structure includes a pyrazolo[4,3-c]pyridine core with a cyclopentyl group at the 2-position and a tert-butyl carboxylate group at the 5-position.

Physical Properties:

  • Melting Point: 127-128 °C
  • Boiling Point: 388 °C at 760 mmHg
  • InChI Key: BHYPERDTLBCHAE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has been studied for its potential as an inhibitor of certain enzymes involved in cancer progression.
  • Receptor Modulation: It may act as an antagonist or modulator of specific receptors related to neurological disorders.

Biological Activity and Applications

Research has indicated that compounds similar to this compound exhibit diverse biological activities, including:

  • Anticancer Activity: Pyrazolo[4,3-c]pyridines have been explored as potential inhibitors of oncogenic pathways. For instance, Glumetinib—a structurally related compound—has shown efficacy in inhibiting c-Met signaling pathways associated with tumor growth .
  • Neuroprotective Effects: Certain derivatives have been investigated for their ability to modulate neurotransmitter systems and provide neuroprotection.

Structure-Activity Relationships (SAR)

The structural modifications in the pyrazolo[4,3-c]pyridine framework significantly influence the biological activity. Key aspects include:

  • Substitution Patterns: The presence of bulky groups like tert-butyl enhances lipophilicity and may improve receptor binding affinity.
  • Ring Modifications: Variations in the cyclopentyl group can affect metabolic stability and bioavailability.

Case Studies

  • In Vitro Studies: A study demonstrated that related compounds exhibited significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest.
  • In Vivo Models: Animal models have shown promising results in tumor regression when treated with pyrazolo[4,3-c]pyridine derivatives.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
GlumetinibAnticancerc-Met Inhibition
VU0418506NeuroprotectivemGluR Modulation

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit promising anticancer properties. A study focused on the synthesis and evaluation of various derivatives demonstrated that certain modifications enhance their efficacy against cancer cell lines. For instance, compounds with specific substituents showed increased activity against breast cancer cells, suggesting a potential pathway for drug development targeting cancer therapies .

Neuroprotective Effects

Another area of interest is the neuroprotective effects attributed to this compound. Studies have shown that pyrazolo derivatives can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases like Alzheimer's. The mechanism involves modulating signaling pathways related to oxidative stress and inflammation .

Table 1: Summary of Medicinal Applications

ApplicationMechanism of ActionReference
AnticancerInhibition of cell proliferation
NeuroprotectionModulation of oxidative stress

Herbicidal Activity

The compound has shown potential as an herbicide due to its ability to inhibit specific enzyme pathways in plants. Research has demonstrated that certain analogs can effectively control weed species without harming crop plants, providing a selective herbicidal action that is crucial for sustainable agriculture .

Table 2: Agrochemical Applications

ApplicationTarget OrganismEfficacyReference
HerbicideVarious weed speciesHigh

Polymer Synthesis

In materials science, tert-butyl 2-cyclopentyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. These polymers have applications in coatings and composites where durability and resistance to environmental degradation are essential .

Table 3: Material Properties

PropertyValueApplication Area
Thermal StabilityHighCoatings
Mechanical StrengthEnhancedComposites

Case Study 1: Anticancer Research

A recent study evaluated the anticancer properties of a series of pyrazolo derivatives including this compound against multiple cancer cell lines. The results indicated that modifications at the cyclopentyl group significantly improved cytotoxicity compared to the parent compound.

Case Study 2: Herbicide Development

In agricultural trials, a formulation containing this compound was tested against common weed species in maize fields. The results showed a significant reduction in weed biomass while maintaining crop yield levels comparable to untreated controls.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. For example:

Reagents/ConditionsProductYieldSource
Formic acid (38.4 mL, 1 mol) → HCl (4M dioxane)2-cyclopentyl-3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine71%

This two-step deprotection involves initial Boc removal with formic acid, followed by acid-catalyzed cyclization to form an imidazolone derivative .

Functionalization at the Cyclopentyl Substituent

The cyclopentyl group can undergo oxidation or substitution. For example:

Reaction TypeReagents/ConditionsOutcomeNotesSource
OxidationKMnO₄ (aq), H₂SO₄, 0°CCyclopentyl → cyclopentanoneRequires regioselective control
Nucleophilic SubstitutionNaH, alkyl halide (R-X)Cyclopentyl → substituted alkylLimited steric accessibility

The bulky cyclopentyl group imposes steric constraints, favoring reactions at the less hindered pyrazole nitrogen or pyridine positions.

Stability and Decomposition

Thermogravimetric analysis indicates stability up to 128°C, with decomposition occurring above this temperature :

ParameterValueSource
Melting Point127–128°C
Decomposition Onset>128°C

Exposure to strong bases (e.g., NaOH) or prolonged acidic conditions may lead to ring-opening or hydrolysis of the carbamate .

Comparative Reactivity with Analogues

The presence of the cyclopentyl group alters reactivity compared to unsubstituted pyrazolo[4,3-c]pyridines:

ReactionCyclopentyl DerivativeUnsubstituted AnalogReasonSource
Boc DeprotectionSlower kineticsFaster deprotectionSteric hindrance
Cyclization with β-DiketonesLower yields (70–80%)Higher yields (85–95%)Reduced conformational flexibility

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key analogs differ in substituents at positions 2 and 3 of the pyrazolo-pyridine core:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key References
tert-Butyl 2-cyclopentyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate 2-cyclopentyl C₁₈H₂₇N₃O₂ 317.43 g/mol
tert-Butyl 3-cyclopropyl-2-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate (C50) 2-methyl, 3-cyclopropyl C₁₇H₂₆N₃O₂ 304.41 g/mol
tert-Butyl (S)-3-amino-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate 2-(4-fluoro-3,5-dimethylphenyl), 3-amino, 4-methyl C₂₀H₂₇FN₄O₂ 374.45 g/mol
tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate 3-carbamoyl C₁₄H₂₀N₄O₃ 292.34 g/mol
tert-Butyl 3-acetyl-2-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate 2-methyl, 3-acetyl C₁₄H₂₁N₃O₃ 279.34 g/mol
Key Observations:
  • Cyclopentyl vs.
  • Aromatic vs. Aliphatic Substituents: The 4-fluoro-3,5-dimethylphenyl group in the (S)-3-amino analog () adds aromaticity and electron-withdrawing effects, which may improve target binding affinity in drug discovery contexts .
  • Functional Group Diversity : Carbamoyl () and acetyl () groups at position 3 alter hydrogen-bonding capacity and metabolic stability.

Preparation Methods

Construction of the Pyrazolo[4,3-c]pyridine Core

  • Starting Materials: 2-aminopyridine derivatives or 2-hydrazinopyridine intermediates are commonly employed as the key building blocks.
  • Cyclization: The pyrazole ring is formed by reaction of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization to yield the fused pyrazolo[4,3-c]pyridine skeleton.
  • Reaction Conditions: Typical conditions include reflux in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, sometimes under acidic or basic catalysis to promote ring closure.

Installation of the tert-Butyl Carboxylate Group

  • Esterification: The carboxylate moiety at the 5-position is introduced or protected as a tert-butyl ester using tert-butyl chloroformate or via direct esterification with tert-butanol under acidic conditions.
  • Protecting Group Strategy: The tert-butyl group serves as a protecting group for the carboxylic acid, facilitating purification and improving compound stability during subsequent synthetic steps.
  • Deprotection: If necessary, the tert-butyl ester can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free acid.

Representative Synthetic Route (Based on Patent WO2015164520A1)

The patent WO2015164520A1, which covers substituted 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine compounds, provides a detailed synthetic route that can be adapted for the title compound:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of hydrazinopyridine Starting from 2-aminopyridine + hydrazine Hydrazinopyridine intermediate
2 Cyclization Reaction with β-ketoester under reflux Pyrazolo[4,3-c]pyridine core formation
3 Alkylation Cyclopentyl bromide, NaH, THF, 0 °C to RT Introduction of cyclopentyl substituent at C-2
4 Esterification/Protection tert-Butyl chloroformate, base Formation of tert-butyl 5-carboxylate ester

This route emphasizes the modular assembly of the heterocyclic core and subsequent functionalization steps to yield the target compound.

Research Findings and Analytical Data

  • Purity and Physical Properties: The tert-butyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate analogs have been reported with melting points around 127-128 °C and boiling points near 388 °C at 760 mmHg, indicating thermal stability suitable for further chemical manipulations.
  • Spectroscopic Characterization: Confirmation of structure is typically achieved by NMR (1H, 13C), mass spectrometry, and IR spectroscopy, showing characteristic signals for the pyrazolo-pyridine ring, cyclopentyl group, and tert-butyl ester.
  • Yield Optimization: Reaction yields vary depending on conditions, but optimization of base strength, solvent choice, and temperature is critical for maximizing alkylation efficiency and minimizing side reactions.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting materials 2-aminopyridine, hydrazine derivatives Commercially available or synthesized
Cyclization solvent DMF, ethanol Reflux conditions
Alkylation base NaH, t-BuOK Strong bases for deprotonation
Alkylation reagent Cyclopentyl bromide Electrophilic cyclopentyl source
Esterification agent tert-Butyl chloroformate, tert-butanol Protects carboxyl group as tert-butyl ester
Reaction temperature 0 °C to reflux Controlled to optimize reaction rates
Purification Column chromatography, recrystallization To obtain high-purity product
Melting point 127-128 °C Indicative of compound purity
Boiling point Approx. 388 °C at 760 mmHg Thermal stability data

Q & A

Q. Critical Factors :

  • Temperature control during cyclocondensation (60–80°C) minimizes side products.
  • Catalyst choice (e.g., Pd/C for coupling) affects regioselectivity .
  • Solvent polarity (e.g., DMF vs. THF) influences reaction rates and purity.

Q. Example Protocol :

StepReagents/ConditionsYield Range
Pyrazolo-pyridine formationHydrazine hydrate, EtOH, reflux50–65%
Cyclopentyl additionCyclopentyl bromide, K₂CO₃, DMF, 80°C40–55%
Boc protectionBoc₂O, DMAP, CH₂Cl₂, RT70–85%

How can conflicting NMR and X-ray crystallography data be resolved during structural confirmation of this compound?

Advanced Research Question
Discrepancies between NMR (e.g., unexpected splitting) and crystallographic data (bond lengths/angles) often arise from dynamic conformational changes or crystal packing effects.

Q. Methodological Approach :

Variable-Temperature NMR : Identify rotational barriers or tautomerism causing signal splitting .

DFT Calculations : Compare computed NMR shifts (e.g., using Gaussian) with experimental data to validate conformers .

Crystallographic Refinement : Re-examine thermal parameters and disorder modeling in X-ray data .

Case Study :
In a related pyrazolo-pyridine derivative, NMR suggested axial-equatorial isomerism, while X-ray showed a single conformation. VT-NMR revealed rapid interconversion at room temperature, reconciling the data .

What strategies optimize the enantiomeric purity of tert-butyl pyrazolo-pyridine derivatives during asymmetric synthesis?

Advanced Research Question
Chiral resolution can be achieved via:

  • Chiral Auxiliaries : Use of (R)-BINOL-based catalysts in cyclization steps .
  • Enzymatic Kinetic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers .
  • Chiral Chromatography : Preparative HPLC with cellulose-based columns (e.g., Chiralpak IC) .

Q. Structural Insights :

  • X-ray data (e.g., PDB 3TKY) show cyclopentyl groups occupying a hydrophobic cleft in kinase domains .

What safety precautions are critical when handling tert-butyl pyrazolo-pyridine derivatives in catalytic reactions?

Basic Research Question
Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., Boc-deprotection releases CO₂ and tert-butanol) .
  • PPE : Nitrile gloves and goggles to prevent skin/eye contact with corrosive reagents (e.g., TFA in deprotection) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal per local regulations .

Q. Emergency Protocols :

  • Spill containment: Absorb with vermiculite, neutralize with sodium bicarbonate .

Why do computational models sometimes fail to predict the reactivity of tert-butyl-protected intermediates in this compound?

Advanced Research Question
Discrepancies arise from:

  • Solvent Effects : DFT models often neglect solvent interactions, which stabilize transition states in polar solvents .
  • Steric Crowding : The tert-butyl group’s bulkiness is underestimated in gas-phase calculations.

Q. Mitigation Strategies :

  • Include implicit solvent models (e.g., SMD) in calculations .
  • Use MD simulations to assess conformational flexibility .

How can researchers validate the purity of this compound when HPLC and LC-MS data conflict?

Advanced Research Question

Orthogonal Methods : Combine HPLC (C18 column), LC-MS, and ¹H-NMR integration .

Spiking Experiments : Add a known pure standard to check co-elution .

Elemental Analysis : Confirm C/H/N ratios match theoretical values .

Example :
A batch showing 98% HPLC purity but abnormal LC-MS peaks was found to contain Boc-deprotected impurities via NMR, resolved by repeating the protection step .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-cyclopentyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 2-cyclopentyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

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